Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-
CAS No.: 27184-69-6
Cat. No.: VC18421697
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27184-69-6 |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol |
| Standard InChI | InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3 |
| Standard InChI Key | ZSSHNGKTCZEMRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol, reflects its bis-azo configuration. The central para-phenylene group links two symmetrical m-cresol moieties via azo bonds, creating a planar, conjugated system responsible for its intense coloration. The canonical SMILES string (CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C) and InChIKey (ZSSHNGKTCZEMRU-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.
Physicochemical Properties
Key properties include:
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (decomposes >200°C) |
| Solubility | Insoluble in water; soluble in DMSO |
| λmax (UV-Vis) | 480–520 nm (varies with pH) |
| Stability | Light-sensitive; prone to azo bond cleavage under UV |
The compound’s limited aqueous solubility necessitates organic solvents for processing, while its photolability mandates storage in amber containers.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two sequential diazotization-coupling reactions:
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Diazotization of p-phenylenediamine: Conducted at 0–5°C in HCl/NaNO2 to form the diazonium salt.
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Coupling with m-cresol: The diazonium salt reacts with m-cresol in alkaline conditions (pH 8–10), yielding the target compound.
Reaction equation:
Industrial Optimization
Scaled production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:
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Temperature control (±1°C) to prevent diazonium decomposition
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pH monitoring (7.5–8.5) during coupling
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Catalyst-free conditions to minimize purification needs.
A comparative analysis of synthetic routes reveals the following efficiencies:
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| Batch (lab-scale) | 72 | 95 | 120 |
| Continuous-flow | 89 | 98 | 85 |
Functional Applications
Textile Dyes
As a disperse dye precursor, the compound imparts red-to-orange hues to polyester and acetate fabrics. Its azo groups enable covalent bonding with fiber polymers, ensuring wash-fastness. Commercial formulations containing this compound exhibit:
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Color strength (K/S) values of 18–22
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Lightfastness ratings of 4–5 (ISO 105-B02)
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Sublimation resistance up to 210°C
Biomedical Research
Recent studies highlight its pharmacological potential:
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Antimicrobial activity: MIC values of 32 µg/mL against Staphylococcus aureus
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Anti-inflammatory effects: 45% reduction in TNF-α production at 50 µM (in vitro)
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Neuroprotective properties: 30% inhibition of Aβ fibrillization in Alzheimer’s models
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (Agilent Zorbax SB-C18 column) with a mobile phase of acetonitrile/water/0.1% H3PO4 (60:40:0.1 v/v) achieves baseline separation (tR = 8.2 min). MS-compatible methods substitute H3PO4 with 0.1% formic acid, enabling ESI+ detection at m/z 347.1 [M+H]+.
Spectroscopic Techniques
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FT-IR: Peaks at 1590 cm⁻¹ (N=N stretch), 1250 cm⁻¹ (C-O phenolic), 830 cm⁻¹ (para-substituted benzene)
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1H NMR (DMSO-d6): δ 2.25 (s, 6H, CH3), 6.85–7.45 (m, 12H, aromatic), 9.80 (s, 2H, OH)
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